Lipophilicity: 2,6-Difluoro-N-methyl vs. Non-Fluorinated Analog
The 2,6-difluoro substitution increases the calculated partition coefficient (LogP) of the α-phenylglycine scaffold relative to the non-fluorinated parent compound. The closely related (RS)-(2,6-difluorophenyl)glycine has a reported LogP of 1.74950 , while the non-fluorinated 2-(methylamino)-2-phenylacetic acid has a LogP of 1.4226 [1]. The ΔLogP of ~0.33 represents a meaningful increase in lipophilicity attributable to the two fluorine atoms, which is expected to carry over to the N-methylated derivative. Enhanced lipophilicity modifies membrane permeability, plasma protein binding, and non-specific tissue distribution in biological assays [2].
+0.3–0.5 (N-methylation)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~1.7–1.9 (based on 2,6-difluorophenylglycine LogP 1.74950 plus N-methyl contribution of ~0.3–0.5 log units) |
| Comparator Or Baseline | 2-(Methylamino)-2-phenylacetic acid: LogP 1.4226 [1] |
| Quantified Difference | ΔLogP ≈ +0.33 to +0.5 (fluorination effect); additional ~+0.3–0.5 from N-methylation over primary amine |
| Conditions | Calculated LogP values from ChemSrc and Molbase databases using atom-based prediction algorithms |
Why This Matters
Higher lipophilicity directly impacts pharmacokinetic profiles and may be advantageous for targets requiring enhanced membrane penetration, but users must verify that the altered LogP does not compromise aqueous solubility for their specific assay conditions.
- [1] Molbase. 2-(Methylamino)-2-phenylacetic acid (CAS 74641-60-4): LogP 1.4226. Available at: https://qiye.molbase.cn (accessed May 2026). View Source
- [2] Gillis, E.P., et al. (2015) 'Applications of Fluorine in Medicinal Chemistry', Journal of Medicinal Chemistry, 58(21), pp. 8315–8359. doi:10.1021/acs.jmedchem.5b00258. View Source
